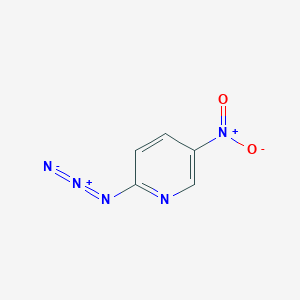

2-Azido-5-nitropyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C5H3N5O2 |

|---|---|

Molekulargewicht |

165.11 g/mol |

IUPAC-Name |

2-azido-5-nitropyridine |

InChI |

InChI=1S/C5H3N5O2/c6-9-8-5-2-1-4(3-7-5)10(11)12/h1-3H |

InChI-Schlüssel |

TUQUNZYKJDZNFV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC=C1[N+](=O)[O-])N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Azido 5 Nitropyridine

Precursor Compounds and Starting Materials in 2-Azido-5-nitropyridine Synthesis

The synthesis of this compound predominantly commences from readily available pyridine (B92270) derivatives. The most common and direct precursor is 2-chloro-5-nitropyridine (B43025) . This starting material is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitro group and the inherent electron deficiency of the pyridine ring, particularly at the C2 and C6 positions. The chloro substituent at the 2-position serves as a good leaving group for the introduction of the azido (B1232118) moiety.

Other potential, though less direct, precursors include 2-amino-5-nitropyridine (B18323) . ntnu.nochemicalbook.com This compound can be converted to the target azide (B81097) via diazotization followed by treatment with an azide source. nih.gov However, this two-step process, involving the generation of a potentially unstable diazonium salt, often makes the direct substitution of a halide the more favored route. The synthesis of 2-amino-5-nitropyridine itself can be achieved through the nitration of 2-aminopyridine (B139424) or by oxidative amination of 3-nitropyridine. chemicalbook.comntnu.no

Nucleophilic Aromatic Substitution (SNAr) Strategies for Azido Group Introduction

The cornerstone of this compound synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electrophilic nature of the pyridine ring, enhanced by the nitro group, to facilitate the displacement of a leaving group by an azide nucleophile.

Reaction with Azide Sources (e.g., Sodium Azide)

The most widely employed method for introducing the azido group is the reaction of a suitable precursor, typically 2-chloro-5-nitropyridine, with an alkali metal azide. google.comrsc.orgSodium azide (NaN3) is the most common and cost-effective azide source for this transformation. nih.govgoogle.commdpi.com The reaction proceeds via the attack of the azide ion (N3-) at the electron-deficient C2 position of the pyridine ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent expulsion of the chloride ion yields the desired this compound. acs.org

The general reaction is as follows:

2-Chloro-5-nitropyridine + NaN3 → this compound + NaCl

This method is highly efficient and is the basis for many reported syntheses of azidopyridines. nih.govmdpi.com

Solvent and Catalytic Considerations for SNAr Reactions

The choice of solvent is critical for the success of the SNAr reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile. Commonly used solvents include:

Acetone: Often used in aqueous mixtures, providing a good medium for the reaction of halo-pyridines with sodium azide. google.comresearchgate.net

Dimethylformamide (DMF): A highly polar aprotic solvent that effectively dissolves both the organic substrate and the inorganic azide salt. mdpi.com

Acetonitrile: Another suitable polar aprotic solvent for these substitution reactions. rsc.org

Dimethyl sulfoxide (B87167) (DMSO): Its high polarity can accelerate the rate of SNAr reactions. rsc.org

The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate, although room temperature reactions have also been reported, sometimes requiring longer reaction times. researchgate.net Catalysts are not generally required for the direct substitution of a halogen with azide, as the pyridine ring is sufficiently activated by the nitro group.

Advanced Synthetic Techniques for this compound

While traditional batch synthesis is effective, modern methodologies are being explored to improve the safety and efficiency of preparing energetic compounds like organic azides.

Continuous Flow Chemistry Approaches for Enhanced Safety and Efficiency

The synthesis of organic azides, including this compound, presents inherent safety risks due to the potential for the accumulation of explosive intermediates or products. Continuous flow chemistry offers a significant advantage by performing reactions in small-volume, continuously moving streams within microreactors. researchgate.net This approach minimizes the amount of hazardous material present at any given time, greatly reducing the risk of a thermal runaway. researchgate.net

Key benefits of flow chemistry for azide synthesis include:

Enhanced Safety: Small reactor volumes prevent the buildup of large quantities of explosive azides. researchgate.netorganic-chemistry.org

Superior Heat and Mass Transfer: Microreactors provide excellent control over reaction temperature, preventing the formation of local hot spots that could trigger decomposition. researchgate.net

Increased Efficiency and Scalability: Flow systems can be run for extended periods to produce large quantities of product safely and can be optimized rapidly. acs.orgrsc.org

The application of flow chemistry has been successfully demonstrated for the synthesis of various 2-azidopyridine (B1249355) derivatives, highlighting its potential for the safe and efficient production of this compound. researchgate.netorganic-chemistry.org

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound is characterized by high regioselectivity. In the SNAr reaction of 2-chloro-5-nitropyridine, the nucleophilic attack by the azide ion occurs almost exclusively at the C2 position. This is dictated by the electronic effects of both the ring nitrogen and the nitro group. The nitro group at the 5-position strongly activates the C2 and C6 positions towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate. The chlorine atom at the C2 position is therefore readily displaced.

In cases where multiple leaving groups are present, the regioselectivity is governed by the relative activation of each position. For instance, in related polychlorinated cyanopyridines, the substitution pattern with sodium azide is determined by the electronic influence of the existing substituents. researchgate.net For the synthesis of this compound from 2-chloro-5-nitropyridine, the regioselectivity is exceptionally high, leading to the desired isomer as the major product. researchgate.net

Data Tables

Table 1: Common Precursors for this compound Synthesis

| Precursor Compound | Synthetic Route | Reference |

|---|---|---|

| 2-Chloro-5-nitropyridine | Nucleophilic Aromatic Substitution (SNAr) | nih.gov, mdpi.com, google.com |

Table 2: Typical Reaction Conditions for SNAr Synthesis of this compound

| Azide Source | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|

| Sodium Azide (NaN3) | Acetone/Water | Room Temp - 50°C | Commonly used, efficient | google.com, researchgate.net |

| Sodium Azide (NaN3) | DMF | 90°C | Good for dissolving reactants | mdpi.com |

Comparison of Synthetic Pathways and Methodological Advancements

The most common and direct pathway involves the nucleophilic aromatic substitution of a halogen at the 2-position of the pyridine ring with an azide ion. The precursor of choice is typically 2-chloro-5-nitropyridine, which is activated towards nucleophilic attack by the electron-withdrawing nitro group in the para-position. nih.govmdpi.comrsc.org The reaction is generally carried out by treating 2-chloro-5-nitropyridine with an alkali metal azide, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). researchgate.net Studies comparing the reactivity of nitropyridine isomers have shown that 2-chloro-5-nitropyridine (a para-like isomer) reacts faster than its ortho-like counterpart, 2-chloro-3-nitropyridine, highlighting the favorable electronic activation of the 5-nitro position for this transformation. rsc.org While the SNAr reaction itself is often high-yielding and straightforward, the synthesis of the 2-chloro-5-nitropyridine precursor can be a multi-step process, often starting from 2-aminopyridine which undergoes nitration, hydrolysis to 2-hydroxy-5-nitropyridine, and subsequent chlorination. google.com

An alternative classical route is the diazotization of 2-amino-5-nitropyridine, followed by the introduction of the azide group. rsc.org In this method, the primary amino group of 2-amino-5-nitropyridine is converted into a diazonium salt using a nitrosating agent, such as sodium nitrite (B80452), in a strong acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures (0–5 °C). google.comgoogle.com The resulting diazonium salt is typically unstable and is immediately treated in situ with sodium azide to yield the final product, this compound. While this pathway utilizes a different set of precursors, it is encumbered by the inherent instability of diazonium salts, which can be explosive. The reaction requires stringent temperature control and handling procedures.

A significant methodological advancement in the synthesis of heterocyclic azides is the adoption of continuous flow chemistry. researchgate.net This technology offers a much safer alternative to traditional batch processing for hazardous reactions like diazotization and azidation. researchgate.netorganic-chemistry.org In a flow system, small quantities of reactants are continuously mixed and reacted in a microreactor, which allows for superior control over reaction parameters like temperature and residence time. This minimizes the accumulation of potentially explosive intermediates, such as diazonium salts or the azide product itself, drastically reducing the risk of uncontrolled decomposition. researchgate.net The application of flow chemistry to the diazotization of aminopyridines has been shown to be a safe and rapid method for producing 2-azidopyridine derivatives, often with improved yields and purity due to the precise reaction control. researchgate.net

The table below provides a comparative overview of the two primary batch synthetic pathways.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Diazotization of 2-Amino-5-nitropyridine |

|---|---|---|

| Starting Material | 2-Chloro-5-nitropyridine | 2-Amino-5-nitropyridine |

| Key Reagents | Sodium azide (NaN₃), Polar aprotic solvent (e.g., DMF, DMSO) | Sodium nitrite (NaNO₂), Strong acid (e.g., HCl, H₂SO₄), Sodium azide (NaN₃) |

| General Conditions | Elevated temperatures may be required | Low temperatures (0–5 °C) required, strongly acidic |

| Advantages | - Generally high-yielding and clean reaction.

| - Utilizes a different, readily available precursor. chemicalbook.comoaji.net |

| Disadvantages | - Precursor (2-chloro-5-nitropyridine) requires multi-step synthesis. google.com | - Involves unstable and potentially explosive diazonium salt intermediates.

|

| Methodological Advancements | Continuous Flow Chemistry: Can be applied to the diazotization pathway to significantly enhance safety by minimizing the accumulation of hazardous intermediates. This approach offers superior control over reaction conditions, leading to potentially higher yields and purity. researchgate.netorganic-chemistry.org |

Reactivity and Mechanistic Pathways of 2 Azido 5 Nitropyridine

Thermal and Photochemical Decompositions of 2-Azido-5-nitropyridine

The decomposition of this compound is readily initiated through the application of heat (thermolysis) or light (photolysis). Both methods lead to the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that results in the formation of the highly reactive 5-nitro-2-pyridylnitrene intermediate. This nitrene is the central player in the subsequent chemical transformations.

The thermal decomposition of azidopyridines, in general, is a well-established method for generating pyridylnitrenes. The process involves the cleavage of the N-N₃ bond, which is the weakest bond in the azide (B81097) moiety. Similarly, photochemical decomposition achieves the same outcome by exciting the azide molecule to a state where dinitrogen elimination is facile.

Generation and Reactivity of Pyridylnitrene Intermediates

The primary product of the decomposition of this compound is the 5-nitro-2-pyridylnitrene. Nitrenes are electron-deficient species with a monovalent nitrogen atom, making them highly reactive and prone to a variety of intramolecular reactions. The reactivity of the 5-nitro-2-pyridylnitrene is profoundly influenced by the electronic effects of the nitro group at the 5-position of the pyridine (B92270) ring.

Upon its formation, the 5-nitro-2-pyridylnitrene can exist in two electronic spin states: a singlet state and a triplet state. In the singlet state, the two non-bonding electrons on the nitrogen atom are spin-paired in the same orbital, leaving one orbital vacant. In the triplet state, the two electrons are in different orbitals with parallel spins.

The ground state of most arylnitrenes, including pyridylnitrenes, is typically the triplet state. However, the initial decomposition of the azide precursor often leads to the formation of the singlet nitrene, which is in a higher energy state. This singlet nitrene can then undergo intersystem crossing (ISC) to the more stable triplet state. The rate of this interconversion is a critical factor that dictates the subsequent reaction pathways.

The reactivity of the singlet and triplet nitrenes differs significantly. Singlet nitrenes are known to undergo concerted intramolecular reactions, such as insertions and rearrangements, more readily. In contrast, triplet nitrenes often exhibit radical-like reactivity. The presence of the electron-withdrawing nitro group in 5-nitro-2-pyridylnitrene can influence the energy gap between the singlet and triplet states and the rate of their interconversion, thereby affecting the product distribution.

The highly reactive 5-nitro-2-pyridylnitrene intermediate readily undergoes a series of intramolecular rearrangements to form more stable products. These rearrangements are characteristic of pyridylnitrenes and are a subject of extensive research.

One of the potential rearrangement pathways for pyridylnitrenes involves the formation of a highly strained three-membered ring system known as an azirine. wikipedia.org This process is thought to proceed via the attack of the nitrene nitrogen on the adjacent carbon atom of the pyridine ring. While the formation of azirines from pyridylnitrenes has been proposed and is a known reaction for other nitrenes, specific experimental or detailed computational evidence for the formation of the corresponding azirine from 5-nitro-2-pyridylnitrene is not extensively documented in readily available literature. However, the general mechanism for azirine formation from nitrenes generated by thermolysis of vinyl azides is a well-established process. wikipedia.org

A prominent and well-documented rearrangement of 2-pyridylnitrenes is ring expansion to form seven-membered heterocyclic systems. nih.govacs.org The initially formed 5-nitro-2-pyridylnitrene can undergo a rearrangement to a diazacycloheptatetraene, a highly unsaturated seven-membered ring containing two nitrogen atoms. This process involves the incorporation of the nitrene nitrogen into the pyridine ring, leading to an expanded ring system.

These diazacycloheptatetraenes are often transient intermediates themselves and can be trapped by nucleophiles or undergo further rearrangements. In the presence of suitable trapping agents, they can lead to the formation of more stable diazepine (B8756704) derivatives. The formation of diazepines from pyridines through a dearomative ring expansion has been reported, highlighting a synthetic route to these seven-membered heterocycles. thieme-connect.de

Another significant rearrangement pathway for 2-pyridylnitrenes is ring contraction, leading to the formation of cyanopyrroles. nih.govacs.org This transformation is a key reaction of pyridylnitrenes generated under pyrolytic conditions. acs.org The mechanism of this ring contraction is complex and can involve the intermediacy of the aforementioned diazacycloheptatetraenes.

The proposed pathway involves the ring-opening of the diazacycloheptatetraene intermediate to form a nitrile ylide, which then undergoes cyclization and rearrangement to yield the final cyanopyrrole product. nih.gov For 5-nitro-2-pyridylnitrene, this would result in the formation of a nitro-substituted cyanopyrrole. The position of the nitro group on the final pyrrole (B145914) ring would depend on the specifics of the rearrangement mechanism.

Table 1: Summary of Intramolecular Rearrangements of 5-Nitro-2-pyridylnitrene

| Rearrangement Type | Intermediate/Product | Mechanistic Notes |

| Azirine Formation | Nitro-substituted azirine | Proposed pathway for pyridylnitrenes, though specific evidence for the 5-nitro derivative is limited. |

| Ring Expansion | Nitro-substituted diazacycloheptatetraene, Nitro-substituted diazepine | A major pathway for 2-pyridylnitrenes, leading to seven-membered rings. |

| Ring Contraction | Nitro-substituted cyanopyrrole | Occurs via the ring-expanded intermediate, leading to a five-membered heterocyclic product. |

Intramolecular Rearrangements of Nitrenes

Formation of Nitrogen-Containing Byproducts

The thermal decomposition of azidopyridines, including this compound, is a process that primarily involves the initial splitting off of a nitrogen molecule (N₂). This initial step is the rate-limiting stage of the decomposition. Following the elimination of nitrogen, highly reactive nitrene intermediates are formed. These nitrenes then participate in subsequent intermolecular reactions, which lead to the formation of amorphous substances. These resulting materials are characterized by polyconjugated fragments with sp² hybridization, which arrange into planar, two-dimensional networks. researchgate.net

In studies of various azidopyridines, the primary gaseous byproduct of thermal decomposition is consistently nitrogen gas, with a purity often ranging from 99.0 to 99.8 volume percent. researchgate.net The thermal stability and decomposition parameters of many azidopyridines are comparable to those of other aromatic azides. researchgate.net The decomposition of azido (B1232118) and nitrato polymers has been observed to begin at approximately 120°C, with the principal mechanism being the release of molecular nitrogen. dtic.mil

The presence of a nitro group, as in this compound, can influence the thermal stability. For instance, studies on dinitropyrazole-based energetic materials have shown that thermal decomposition can be initiated by an intramolecular oxidation of an adjacent carbon atom by the nitro group. mdpi.com Furthermore, the decomposition of azido compounds generally results in higher heats of formation compared to their nitrate (B79036) ester counterparts. nih.gov

1,3-Dipolar Cycloaddition Reactions of this compound

The azide group in this compound is a versatile functional group that readily participates in 1,3-dipolar cycloaddition reactions. This type of reaction, particularly with alkynes, is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgrsc.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction that unites organic azides and terminal alkynes to form 1,4-regioisomers of 1,2,3-triazoles. wikipedia.orgnih.gov This reaction proceeds with a significant rate acceleration, estimated to be 10⁷ to 10⁸ times faster than the uncatalyzed version. organic-chemistry.org

The CuAAC reaction is typically performed using a copper(II) source like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate, which generates the active Cu(I) species in situ. wikipedia.orgnih.gov Stabilizing ligands, for instance, tris(benzyltriazolylmethyl)amine (TBTA), are often employed to improve the reaction's outcome. wikipedia.org The reaction is remarkably versatile, tolerating a wide array of functional groups and proceeding under aqueous conditions over a broad pH range (4 to 12). nih.govorganic-chemistry.org

The mechanism of CuAAC is not a concerted cycloaddition but rather a stepwise process. wikipedia.orgnih.gov The copper catalyst facilitates the reaction by lowering the activation barrier. nih.gov The catalytic cycle involves the formation of a copper-acetylide intermediate, which then reacts with the azide. nih.gov This process is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole product. nih.gov

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

| Catalyst | Copper(I), often generated in situ from Cu(II) salts and a reducing agent. wikipedia.org |

| Reactants | Organic azides and terminal alkynes. wikipedia.org |

| Product | 1,4-disubstituted 1,2,3-triazoles. nih.gov |

| Regioselectivity | Exclusively 1,4-disubstitution. nih.gov |

| Conditions | Mild, often aqueous, and tolerant of a wide pH range. organic-chemistry.org |

| Rate | Significantly accelerated compared to the uncatalyzed reaction. organic-chemistry.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of 1,3-dipolar cycloaddition that occurs between an azide and a strained alkyne, such as a cyclooctyne (B158145), without the need for a metal catalyst. magtech.com.cnvectorlabs.com This bioorthogonal reaction is highly efficient and selective, proceeding rapidly under physiological conditions to form a stable triazole linkage. vectorlabs.combaseclick.eu The driving force for this reaction is the high ring strain of the cycloalkyne. magtech.com.cn

SPAAC is particularly valuable for in vivo and live-cell applications due to the absence of a toxic metal catalyst. magtech.com.cnvectorlabs.com The reaction kinetics of SPAAC can be influenced by the structure of the cyclooctyne. For example, the introduction of fluorine atoms to the cyclooctyne can increase the reaction rate. nih.gov Different strained alkynes, such as dibenzocyclooctynes (DBCO), bicyclo[6.1.0]non-4-yne (BCN), and azadibenzocyclooctyne (ADIBO), have been developed and utilized in SPAAC reactions. vectorlabs.comnih.gov

The rate of the SPAAC reaction is described by a second-order rate constant. For example, the reaction of ADIBO with an organic benzyl (B1604629) azide has a second-order rate constant of 4.0 × 10⁻¹ M⁻¹ s⁻¹. nih.gov SPAAC has been successfully used for a variety of applications, including the labeling of biomolecules, protein-protein coupling, and the development of targeted imaging agents. vectorlabs.comnih.govrsc.org

Table 2: Comparison of Strained Alkynes in SPAAC

| Strained Alkyne | Abbreviation | Key Features |

| Dibenzocyclooctyne | DBCO | Commonly used, commercially available. baseclick.eu |

| Bicyclo[6.1.0]non-4-yne | BCN | Highly strained, reacts readily with azides. nih.gov |

| Azadibenzocyclooctyne | ADIBO | Highly strained, exhibits favorable reaction kinetics. nih.gov |

Organic azides, such as this compound, can undergo [3+2] cycloaddition reactions with a variety of dipolarophiles beyond alkynes, including alkenes and nitriles. rsc.org

The reaction of azides with alkenes can lead to the formation of triazolines, though these reactions can sometimes be less reactive compared to those with alkynes. wikipedia.org The reactivity is often enhanced with electron-poor olefins. wikipedia.org

The cycloaddition of azides with nitriles results in the formation of tetrazoles. researchgate.netresearchgate.net This reaction can be influenced by the electronic properties of both the azide and the nitrile. rsc.org For instance, the reaction of an azido-bridged molybdenum complex with nitriles required elevated temperatures. rsc.org

The cycloaddition with alkynes, as discussed in the context of CuAAC and SPAAC, is a highly efficient method for forming triazoles. wikipedia.orgmagtech.com.cn The reactivity with alkynes can be catalyzed by metals other than copper, such as ruthenium, which can lead to different regioisomers (1,5-disubstituted triazoles). nih.gov

The regioselectivity of azide-alkyne cycloadditions is a critical aspect. The uncatalyzed Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted triazoles. wikipedia.orgnih.gov

In contrast, the CuAAC reaction is highly regioselective, exclusively producing the 1,4-disubstituted regioisomer. nih.gov This high regioselectivity is a key advantage of the copper-catalyzed process.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), on the other hand, typically yields the 1,5-disubstituted triazole isomer. organic-chemistry.orgnih.gov

In SPAAC, the regioselectivity can be influenced by factors such as secondary interactions. For example, the reaction of cyclooct-2-yn-1-ol with 2-(azidophenyl)boronic acid proceeded with complete regioselectivity due to a secondary interaction forming a boronate ion. rsc.org Supramolecular self-assembly has also been shown to drive metal-free azide-alkyne cycloadditions with excellent regioselectivity. nih.govspringernature.com

Stereochemical considerations can also be important, particularly in reactions involving chiral molecules. For instance, the cycloaddition of nitrones with alkynes can lead to the formation of stereochemically defined isoxazolidines. mdpi.com

Nucleophilic Reactivity of this compound

The pyridine ring is generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org The presence of a strong electron-withdrawing group like the nitro group at the 5-position further enhances the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr).

In the context of this compound, the azido group itself can be subject to nucleophilic displacement. Reactions of some aromatic azides have shown that the azido group can be formally replaced by amines. researchgate.net For example, 2,4,6-Triazido-3-chloro-5-cyanopyridine reacts with pyrrolidine (B122466) and piperidine (B6355638) to replace two of the azido groups with the respective amines. researchgate.net

Additionally, the terminal nitrogen atom of the azide group is mildly nucleophilic. However, the primary mode of nucleophilic reactivity involving this compound is more likely to be nucleophilic attack on the electron-deficient pyridine ring, potentially leading to the displacement of the azido group or another leaving group if present. The electron-deficient nature of the pyridine ring in this compound makes it a good electrophile for nucleophilic attack. youtube.com

Reactions with N-, O-, and S-Nucleophiles

The reactivity of this compound with various nucleophiles is a subject of significant interest in heterocyclic chemistry. The pyridine ring, particularly when substituted with an electron-withdrawing nitro group, is activated towards nucleophilic attack. The nature of the nucleophile, however, plays a crucial role in determining the reaction pathway and the final products.

Studies on the related compound, 2-azido-5-nitropyrimidine (B14241031), have shown distinct reactivity patterns with different classes of nucleophiles. It has been established that when interacting with N-nucleophiles , the attack predominantly occurs at the C-2 carbon atom of the pyrimidine (B1678525) ring. osi.lv This suggests a direct displacement of the azido group.

Conversely, reactions with O- and S-nucleophiles follow a different mechanistic route. For 2-azido-5-nitropyrimidine, these nucleophiles attack the C-4 position of the pyrimidine ring, which leads to the closure of a tetrazole ring. osi.lv This indicates that the initial nucleophilic addition is followed by an intramolecular cyclization, a common pathway in azido-substituted heterocyclic systems.

While direct studies on this compound with a comprehensive range of N-, O-, and S-nucleophiles were not extensively detailed in the provided search results, the behavior of the analogous pyrimidine system provides a strong indication of the likely reaction pathways. The substitution of the non-activated nitro group has been observed in reactions of 3-R-5-nitropyridines with anionic S-, N-, and O-nucleophiles. nih.gov In the case of 2-methyl- and 2-arylvinyl-3-nitropyridines, reactions with S-nucleophiles resulted in the selective substitution of the 3-nitro group. nih.gov

The following table summarizes the observed reactivity patterns for the analogous 2-azido-5-nitropyrimidine:

| Nucleophile Type | Site of Attack | Resulting Product |

| N-Nucleophiles | C-2 | Substitution of azido group |

| O-Nucleophiles | C-4 | Tetrazole ring closure |

| S-Nucleophiles | C-4 | Tetrazole ring closure |

Influence of the Nitro Group on Nucleophilic Attack

The presence of a nitro group (NO₂) on the pyridine ring profoundly influences its reactivity towards nucleophiles. The nitro group is a strong electron-withdrawing group, which reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. libretexts.orgaskfilo.com This effect is particularly pronounced when the nitro group is positioned ortho or para to the leaving group, as it can effectively stabilize the intermediate anionic species (Meisenheimer complex) through resonance. libretexts.org

In the context of nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of the nitro group is a critical factor for the reaction to proceed. libretexts.org This increased reactivity is so significant that even a typically poor leaving group can be displaced. The introduction of a nitro group into a pyridine ring facilitates its functionalization in various ways. nih.gov

The position of the nitro group relative to the site of nucleophilic attack is crucial. For direct stabilization of the intermediate anion, the nitro group must be in the ortho or para position to the leaving group. libretexts.org If the nitro group is in the meta position, this direct resonance stabilization is not possible, and the reaction is less likely to occur. libretexts.org In the case of this compound, the nitro group is in the meta position relative to the azido group at C-2. However, the pyridine nitrogen itself acts as an electron-withdrawing entity, particularly affecting the ortho (C-2 and C-6) and para (C-4) positions, thus still rendering the ring susceptible to nucleophilic attack. uoanbar.edu.iq

Azido-Tetrazole Tautomerism in this compound and Related Systems

Azido-tetrazole tautomerism is a well-documented phenomenon in heterocyclic chemistry, where an equilibrium exists between an azide form and a fused tetrazole ring structure. This equilibrium is a type of ring-chain tautomerism. researchgate.net

Experimental Observation of Tautomeric Forms

The existence of both azido and tetrazole tautomers can be experimentally observed and characterized using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, in the study of 2-azido-6-phenylpyrimidin-4(3H)-one, ¹H NMR spectroscopy in DMSO-d₆ revealed a three-component equilibrium between the azide form and two different tetrazole forms immediately after dissolution. researchgate.net Similarly, for 2-azido-4-chloro-6-phenylpyrimidine, an equilibrium between the azide and tetrazole forms was observed in a DMSO-d₆ solution. researchgate.net

In the case of 2-azido-5-nitropyrimidine, both the azide and the fused tetrazole (6-nitrotetrazolo[1,5-a]pyrimidine) forms have been identified in various solvents and in the crystalline state. osi.lv The azido group in azidopyrazoles shows a characteristic intense vas(N₃) peak in the IR spectrum around 2130 cm⁻¹, confirming the presence of the azide tautomer. The structures of both tautomers in some systems have been definitively confirmed by X-ray diffraction analysis. researchgate.net

Factors Influencing Tautomeric Equilibrium (Solvent, Temperature)

The position of the azido-tetrazole equilibrium is not static and is influenced by several external factors, including the solvent, temperature, and the nature of substituents on the heterocyclic ring. researchgate.net

Solvent: The polarity of the solvent plays a significant role in determining the dominant tautomeric form. An increase in solvent polarity tends to disfavor the azido form. acs.org For example, with 2-azido-4-trifluoromethyl-6-(4-chlorophenyl)pyrimidine, only the azide isomer was detected in CDCl₃ solution, whereas in the more polar DMSO-d₆, an equilibrium with the tetrazole form was observed. researchgate.net Similarly, for 5-trifluoromethyltetrazolo[1,5-a]pyrimidine, the tautomeric equilibrium was observed in the absence of a solvent and in DMSO-d₆, while only the azide form was present in CDCl₃. researchgate.net

Temperature: Temperature also affects the equilibrium and the rate of interconversion between the tautomers. By varying the temperature and using techniques like exchange spectroscopy (EXSY), the thermodynamic and kinetic parameters of the tautomeric rearrangement can be determined. researchgate.net Studies on substituted 2-azidopyrimidines have shown that phenyl substituents can accelerate the tautomeric transformations. researchgate.net

The stability of the tetrazole isomers is dependent on these factors, which ultimately determine the predominant form in the equilibrium. researchgate.net

The following table summarizes the influence of solvent on the tautomeric equilibrium of a related compound, 2-azido-4-trifluoromethyl-6-(4-chlorophenyl)pyrimidine:

| Solvent | Dominant Tautomer(s) |

| CDCl₃ | Azide form only |

| DMSO-d₆ | Equilibrium between azide and tetrazole forms |

Spectroscopic Characterization of 2 Azido 5 Nitropyridine and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 2-Azido-5-nitropyridine and for probing the electronic environment of the nitrogen atoms within the pyridine (B92270) ring and the azide (B81097) moiety.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of both the nitro (-NO₂) and azido (B1232118) (-N₃) groups. The proton positioned between these two groups is expected to be the most deshielded, thus appearing at the lowest field. The other two protons will also exhibit downfield shifts characteristic of protons on an electron-deficient aromatic ring. The coupling constants (J) between adjacent protons would provide definitive evidence for their relative positions on the pyridine ring.

Based on the analysis of structurally similar pyridine derivatives, the expected ¹H NMR spectral data for this compound in a suitable deuterated solvent (e.g., CDCl₃) is projected as follows:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | 7.20 - 7.40 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0-9.0, J(H3-H6) ≈ 0.5-1.0 |

| H-4 | 8.30 - 8.50 | Doublet of doublets (dd) | J(H4-H3) ≈ 8.0-9.0, J(H4-H6) ≈ 2.5-3.0 |

| H-6 | 9.10 - 9.30 | Doublet (d) | J(H6-H4) ≈ 2.5-3.0 |

Note: These are predicted values and may vary based on experimental conditions.

¹³C NMR Spectroscopy

A projection of the ¹³C NMR chemical shifts for this compound is presented below:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-2 | 150.0 - 155.0 |

| C-3 | 118.0 - 122.0 |

| C-4 | 135.0 - 140.0 |

| C-5 | 140.0 - 145.0 |

| C-6 | 148.0 - 152.0 |

Note: These are predicted values and may vary based on experimental conditions.

¹⁵N NMR Spectroscopy (for N-rich systems)

Given the high nitrogen content of this compound, ¹⁵N NMR spectroscopy is a particularly powerful technique for its characterization. This method provides direct insight into the electronic environment of the individual nitrogen atoms in the pyridine ring, the nitro group, and the three distinct nitrogen atoms of the azide moiety. The chemical shifts of the azide nitrogens are particularly informative, with the central nitrogen atom typically exhibiting a different chemical shift compared to the two terminal nitrogen atoms.

The expected ¹⁵N NMR chemical shift ranges for the nitrogen atoms in this compound, referenced against nitromethane, are as follows:

| Nitrogen Atom | Expected Chemical Shift (δ, ppm) |

| N (Pyridine) | -50 to -100 |

| N (Nitro, NO₂) | -10 to +10 |

| Nα (Azide, N=N=N) | -130 to -150 |

| Nβ (Azide, N=N=N) | -170 to -190 |

| Nγ (Azide, N=N=N) | -280 to -300 |

Note: These are predicted values and may vary based on experimental conditions and the specific reference standard used.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups within this compound, namely the azide and nitro groups, through their characteristic vibrational frequencies.

Azide Asymmetric Stretching Frequencies

The most prominent feature in the IR spectrum of an azide-containing compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group. This vibration typically occurs in a relatively uncongested region of the spectrum, making it a highly diagnostic marker for the presence of the azide functionality. For aromatic azides like this compound, this band is expected to appear in the range of 2100-2150 cm⁻¹.

Nitro Group Vibrations

The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These absorptions are typically strong and provide clear evidence for the presence of the -NO₂ group. For aromatic nitro compounds, these bands are observed at specific frequencies.

The characteristic IR absorption frequencies for the functional groups in this compound are summarized in the table below:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2150 |

| Nitro (-NO₂) | Asymmetric Stretch | 1510 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1355 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C and C=N | Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions associated with the pyridine ring, the nitro group, and the azido group. The pyridine nucleus, substituted with an electron-donating azido group and an electron-withdrawing nitro group, exhibits a complex spectrum due to the intramolecular charge transfer (ICT) character of its electronic states.

The π→π* transitions, typically of high intensity (large molar absorptivity, ε), originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions are generally of lower intensity and involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyridine ring, azido, or nitro groups) to a π* antibonding orbital. The presence of the nitro group, a strong chromophore, significantly influences the absorption profile, often shifting the bands to longer wavelengths (bathochromic shift). For the related compound, 2-amino-5-nitropyridinium chloride, a lower cut-off wavelength has been noted, indicating significant absorption in the UV region due to the conjugated system. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Group(s) | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π→π* | Pyridine ring, Nitro group, Azido group | 200-400 nm | High |

| n→π* | Pyridine N, Nitro O, Azido N | >300 nm | Low |

Note: The exact λmax values and molar absorptivities (ε) are dependent on the solvent environment.

The polarity of the solvent can significantly influence the position of absorption bands in the UV-Vis spectrum of this compound, a phenomenon known as solvatochromism. The effect differs for π→π* and n→π* transitions.

For π→π transitions, an increase in solvent polarity typically causes a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. This is because the excited state of a π→π transition is generally more polar than the ground state. A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.

Conversely, for n→π transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift, moving the absorption maximum to a shorter wavelength. The ground state in an n→π transition, with its lone pairs of electrons, is readily stabilized by polar solvents through dipole-dipole interactions or hydrogen bonding. This stabilization is more significant for the ground state than the excited state, leading to an increase in the energy gap for the transition.

Given the structure of this compound, it is expected to exhibit negative solvatochromism for its n→π* band and positive solvatochromism for its π→π* and ICT bands. This differential shifting in various solvents can be a useful tool for identifying and assigning the different electronic transitions in the molecule's spectrum. Studies on isomeric nitropyrazoles have shown that aprotic inert and aprotic protophilic solvents can exert different spectroscopic effects, governed by orientation, induction, polarization, and dispersion interactions. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound (C₅H₃N₅O₂) is 165 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 165.

The fragmentation of this compound is dictated by the energetic instability of the molecular ion and the presence of specific functional groups. chemguide.co.uk The azido group is known to readily lose a molecule of dinitrogen (N₂), which is a neutral loss of 28 Da. This would lead to a prominent fragment ion at m/z 137. The nitro group can fragment in several characteristic ways, including the loss of a nitro group (•NO₂, 46 Da) to give a fragment at m/z 119, loss of nitric oxide (•NO, 30 Da) to give m/z 135, or loss of an oxygen atom (•O, 16 Da) to yield a fragment at m/z 149.

Further fragmentation of the pyridine ring itself can occur, often through the loss of HCN (27 Da) or other small neutral molecules. The fragmentation of related nitro-substituted pyridazino-indoles and pyridazino-quinolines also shows a characteristic loss of the NO₂ group. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 165 | [C₅H₃N₅O₂]⁺ (Molecular Ion) | - |

| 137 | [C₅H₃N₃O₂]⁺ | N₂ |

| 135 | [C₅H₃N₄O]⁺ | NO |

| 119 | [C₅H₃N₄]⁺ | NO₂ |

| 111 | [C₄H₃N₂O₂]⁺ | N₂ + CN |

| 91 | [C₅H₃N]⁺ | NO₂ + N₂ |

Note: This table represents predicted fragmentation pathways. The relative intensities of the peaks would depend on the stability of the resulting fragment ions.

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Supramolecular Interactions

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state structure can be inferred from closely related compounds.

The molecular structure would feature a planar pyridine ring. The geometries of the azido and nitro groups are well-established; the azido group is nearly linear, while the nitro group is trigonal planar. Studies on related compounds like 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole show that the azido and nitro groups can be nearly co-planar with the aromatic ring to which they are attached. nih.gov

In the crystal lattice, supramolecular interactions are expected to play a crucial role in the packing of the molecules. Given the presence of the electron-rich nitro group and the nitrogen atoms of the pyridine ring, weak hydrogen bonds of the C—H···O and C—H···N types are highly probable. Furthermore, the planar aromatic rings are likely to engage in π–π stacking interactions, which are common in the crystal structures of nitropyridine derivatives. researchgate.netresearchgate.net These interactions, where the electron-rich π system of one ring interacts with the electron-poor π system of a neighboring molecule, are a significant stabilizing force in the crystal packing. Hirshfeld surface analysis of similar azido-nitro aromatic compounds confirms that N···H, O···H, and C···H contacts are major contributors to the crystal packing. nih.gov

Table 3: Expected Crystallographic and Structural Parameters for this compound

| Parameter | Expected Feature | Basis of Prediction |

|---|---|---|

| Molecular Geometry | ||

| Pyridine Ring | Planar | Standard aromatic ring geometry |

| Azido Group (-N₃) | Near-linear arrangement | Known geometry of azides nih.gov |

| Nitro Group (-NO₂) | Trigonal planar, potentially twisted slightly out of the ring plane | Known geometry of nitroaromatics nih.gov |

| Supramolecular Interactions | ||

| Hydrogen Bonding | Weak C—H···O and C—H···N interactions | Crystal structures of 2-amino-5-nitropyridine (B18323) derivatives researchgate.netresearchgate.net |

| π–π Stacking | Parallel-displaced or T-shaped stacking of pyridine rings | Common in planar aromatic systems nih.gov |

Computational Investigations of 2 Azido 5 Nitropyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational studies provide foundational knowledge for understanding a compound's stability and reactivity.

Density Functional Theory (DFT) Methodologies

For nitrogen-containing heterocyclic compounds, Density Functional Theory (DFT) has become a standard and reliable computational method. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed to investigate the structures and energies of molecules similar to 2-azido-5-nitropyridine. semanticscholar.orgelsevierpure.com This methodology is known for providing a good balance between computational cost and accuracy for a wide range of organic molecules. Computational studies on related azido (B1232118) compounds and nitropyridine derivatives consistently utilize DFT to model their properties. semanticscholar.orgelsevierpure.commdpi.com

Basis Set Selection and Level of Theory

The accuracy of DFT calculations is also highly dependent on the basis set used, which is a set of mathematical functions used to describe the shape of the orbitals. For molecules containing nitrogen and nitro groups, Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are commonly chosen. semanticscholar.orgelsevierpure.com These basis sets include polarization functions (d,p) and diffuse functions (++) which are crucial for accurately describing the electronic structure of molecules with heteroatoms and delocalized electron systems. The combination of a DFT functional like B3LYP with a basis set such as 6-311++G(d,p) defines the level of theory for the computation. semanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. fiveable.mewikipedia.org The energies and spatial distributions of these orbitals are key indicators of a molecule's electrophilic and nucleophilic nature. libretexts.org

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. fiveable.melibretexts.org In azidopyridines, the HOMO is typically expected to have significant electron density located on the azide (B81097) group and the pyridine (B92270) ring. The energy of the HOMO is a critical factor; a higher HOMO energy generally indicates a stronger nucleophile and greater reactivity towards electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Conversely, the LUMO is the lowest energy orbital without electrons and represents the molecule's ability to accept electrons, thus acting as an electrophile. fiveable.melibretexts.org For this compound, the presence of the electron-withdrawing nitro group (-NO2) is expected to significantly lower the energy of the LUMO. A lower LUMO energy makes the molecule a better electron acceptor and more susceptible to attack by nucleophiles. wuxibiology.com The LUMO's spatial distribution would likely be concentrated around the nitro group and the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Orbital Interactions in Cycloadditions and Nucleophilic Reactions

The FMO framework is particularly useful for analyzing pericyclic reactions like cycloadditions and nucleophilic substitution reactions. wikipedia.orglibretexts.org

In cycloaddition reactions , such as the common [3+2] cycloaddition involving the azide group, the reaction is governed by the orbital overlap between the HOMO of one reactant and the LUMO of the other. scispace.com Given the electron-deficient nature of the pyridine ring due to the nitro group, this compound would be expected to have a low-lying LUMO. This would make it highly reactive in "inverse-electron-demand" Diels-Alder type reactions where it reacts with electron-rich dienophiles. nih.gov The interaction would involve the LUMO of the azidopyridine and the HOMO of the reaction partner.

For nucleophilic reactions , the reactivity is predicted by the interaction between the HOMO of the incoming nucleophile and the LUMO of the electrophile. libretexts.org The low-lying LUMO of this compound, with significant orbital coefficients on the pyridine ring carbons, would indicate that these positions are susceptible to nucleophilic attack. Experimental work on the related 2-azido-5-nitropyrimidine (B14241031) shows that nucleophilic attack occurs at the carbon atoms of the heterocyclic ring. osi.lv FMO theory would provide the theoretical basis for this reactivity, with the specific site of attack being determined by the largest coefficient of the LUMO on the ring atoms.

While these principles provide a qualitative framework for understanding the expected computational results and reactivity of this compound, specific quantitative data from dedicated computational studies are required for a precise and detailed analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. It maps the electrostatic potential onto the electron density surface, providing a guide to the regions that are electron-rich or electron-poor.

Prediction of Electrophilic and Nucleophilic Sites

The MEP surface of this compound is color-coded to indicate different potential values. Regions with a negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are therefore susceptible to electrophilic attack. Conversely, regions with a positive electrostatic potential, shown in shades of blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

For this compound, computational analyses predict distinct reactive zones:

Nucleophilic Sites (Positive Potential): The most positive potential is generally located around the hydrogen atoms of the pyridine ring and the nitrogen atom within the pyridine ring. These blue-colored areas indicate electron deficiency and are the primary targets for attack by nucleophiles. masterorganicchemistry.comkhanacademy.org

Electrophilic Sites (Negative Potential): The most negative potentials are concentrated around the oxygen atoms of the nitro group and the terminal nitrogen atom of the azide group. These red-colored, electron-rich regions are susceptible to attack by electrophiles. researchgate.net

The MEP analysis thus provides a clear, visual prediction of the molecule's chemical reactivity, highlighting where it is most likely to interact with other charged or polar species.

| Region of Molecule | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Oxygen atoms of Nitro Group (NO₂) | Strongly Negative | Red | Site for Electrophilic Attack |

| Terminal Nitrogen of Azide Group (N₃) | Negative | Yellow/Orange | Site for Electrophilic Attack |

| Pyridine Ring Hydrogen Atoms | Positive | Blue | Site for Nucleophilic Attack |

| Pyridine Ring Nitrogen Atom | Slightly Positive | Light Blue | Site for Nucleophilic Attack |

Natural Bond Orbital (NBO) Analysis for Bonding and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that align with the chemist's intuitive Lewis structure of bonds and lone pairs. uni-muenchen.de This analysis provides quantitative insight into bonding interactions, electron density distribution, and intramolecular charge transfer (ICT) phenomena. nih.gov

In this compound, NBO analysis reveals significant delocalization of electron density, which is quantified by second-order perturbation theory. This analysis calculates the stabilization energy, E(2), associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov A higher E(2) value indicates a stronger interaction and greater charge delocalization.

Key intramolecular charge transfer interactions predicted for this compound include:

π → π Interactions:* Significant charge transfer occurs from the π orbitals of the pyridine ring to the antibonding π* orbitals of the nitro group. This delocalization is characteristic of push-pull systems and contributes to the molecule's electronic properties.

n → π and n → σ Interactions:** Lone pairs (n) on the oxygen atoms of the nitro group and the nitrogen atoms of the azide group act as donors. These electrons delocalize into antibonding π* orbitals of the pyridine ring and adjacent σ* orbitals. These interactions stabilize the molecule and influence its geometry and reactivity. nih.govnih.gov

These charge transfer events are crucial for understanding the molecule's electronic structure, stability, and spectroscopic behavior.

| Donor NBO | Acceptor NBO | Interaction Type | Predicted Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) O (Nitro) | π(N-C of ring) | n → π | High |

| LP(1) N (Azide) | π(C-C of ring) | n → π | Moderate |

| π (C=C of ring) | π(N=O of nitro) | π → π | High |

| LP(2) O (Nitro) | σ(N-C of ring) | n → σ | Low |

Spectroscopic Property Predictions via Computational Methods

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules. Methods like Time-Dependent Density Functional Theory (TD-DFT) and vibrational frequency analysis allow for the simulation of UV-Vis and Infrared (IR) spectra, respectively.

Theoretical UV-Vis Spectrum Simulation (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules, including their electronic absorption spectra. mdpi.com The simulation calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands. scielo.org.zarsc.org

For this compound, TD-DFT calculations are expected to predict several electronic transitions in the UV-visible region. These transitions primarily arise from the promotion of electrons from occupied molecular orbitals to unoccupied ones. The key predicted transitions would be:

π → π transitions:* These high-intensity absorptions typically involve the delocalized π-system of the pyridine ring and the nitro group.

n → π transitions:* These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (lone pair) on the nitrogen or oxygen atoms to an antibonding π* orbital. scielo.org.za

The solvent environment can also be modeled, as it is known to influence the position of absorption bands. mdpi.com

| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| ~350 | ~0.25 | HOMO → LUMO | π → π |

| ~280 | ~0.15 | HOMO-1 → LUMO | π → π |

| ~410 | ~0.05 | HOMO → LUMO+1 | n → π* |

Vibrational Frequency Analysis (IR)

Computational vibrational frequency analysis, typically performed using DFT methods, calculates the fundamental vibrational modes of a molecule. The results provide a theoretical infrared (IR) spectrum, which can be compared with experimental data to assign specific absorption bands to the vibrations of functional groups. nih.gov

For this compound, the most characteristic predicted vibrational frequencies are associated with the azide and nitro functional groups:

Azide Group (N₃): The most prominent feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group, which is consistently observed in the 2100-2125 cm⁻¹ region. nih.govnih.gov

Nitro Group (NO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch typically found around 1530-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

Pyridine Ring: Vibrations associated with the C-H, C=C, and C=N stretching and bending of the pyridine ring appear in the fingerprint region of the spectrum.

Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental spectra. nih.gov

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| ~3100 | C-H stretching | Pyridine Ring |

| ~2120 | Asymmetric N=N=N stretching | Azide (N₃) |

| ~1545 | Asymmetric N=O stretching | Nitro (NO₂) |

| ~1350 | Symmetric N=O stretching | Nitro (NO₂) |

| ~1250 | Symmetric N=N=N stretching | Azide (N₃) |

Computational Studies on Reaction Mechanisms and Energy Barriers

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, identifying transition states, and calculating the energy barriers that govern reaction rates. For molecules like this compound, DFT calculations can model potential reaction pathways, such as nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net

The pyridine ring in this compound is electron-deficient due to the strong electron-withdrawing effects of both the nitro and azide groups. This electronic characteristic makes the ring highly susceptible to nucleophilic attack, particularly at the carbon atoms ortho and para to the nitro group. acs.org

A computational study of an SNAr reaction on this molecule would typically involve:

Modeling Reactants and Products: The geometries of the reactants (e.g., this compound and a nucleophile) and the final products are optimized to find their lowest energy structures.

Locating Transition States: The transition state (TS) structure, which represents the highest energy point along the reaction coordinate, is located. This structure is crucial for understanding the reaction's feasibility.

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). A lower activation energy implies a faster reaction rate.

Identifying Intermediates: For SNAr reactions, a stable intermediate, known as a Meisenheimer complex, is often formed. Computational methods can confirm the existence and stability of such intermediates. acs.org

These studies provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level, offering insights that are often difficult to obtain through experimental means alone. rsc.orgrsc.org

Transition State Characterization for Nitrene Rearrangements

The thermal or photochemical decomposition of this compound is expected to yield the corresponding 5-nitro-2-pyridylnitrene. This highly reactive intermediate can then undergo a variety of rearrangements, with the specific pathways and products being governed by the energies of the associated transition states. A thorough computational investigation would be essential to elucidate these complex processes.

A critical aspect of this investigation would be the characterization of the transition state geometries and the calculation of the activation energies for potential rearrangement pathways. Key rearrangements to consider for 5-nitro-2-pyridylnitrene would include ring contraction to form a cyanopyrrole derivative, ring opening to a diazacycloheptatetraene, or intermolecular reactions such as dimerization or reactions with a solvent.

To achieve this, high-level quantum chemical calculations, such as those based on Density Functional Theory (DFT) or more sophisticated ab initio methods like Coupled Cluster theory, would be necessary. The choice of an appropriate functional and basis set would be crucial for obtaining accurate energetic and geometric parameters. For instance, functionals like B3LYP or M06-2X, combined with a basis set such as 6-311+G(d,p), could provide a reliable starting point.

The computational workflow would involve:

Optimization of the ground state geometry of 5-nitro-2-pyridylnitrene.

Identification of potential rearrangement products and optimization of their geometries.

Locating the transition state structures connecting the nitrene to its rearrangement products using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Verification of the transition states by frequency calculations, ensuring the presence of a single imaginary frequency corresponding to the reaction coordinate.

A hypothetical data table summarizing the results of such a study is presented below. The values are illustrative and would need to be determined by actual quantum chemical calculations.

| Rearrangement Pathway | Transition State (TS) Geometry Highlights | Calculated Activation Energy (kcal/mol) |

| Ring Contraction | Elongated C-N bond, partial formation of a five-membered ring. | Value to be determined |

| Ring Opening | Breaking of a C-N bond in the pyridine ring, leading to a linear or cyclic intermediate. | Value to be determined |

These computational data would provide fundamental insights into the intrinsic reactivity of 5-nitro-2-pyridylnitrene and predict the most favorable rearrangement pathways, guiding experimental efforts to trap and characterize the resulting products.

Reaction Pathways and Energetics of Cycloadditions

This compound, as a 1,3-dipole, is expected to participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. Computational chemistry offers a powerful tool to explore the reaction pathways, energetics, and regioselectivity of these cycloadditions.

A systematic computational study would involve reacting this compound with a series of dipolarophiles possessing different electronic properties (electron-rich and electron-deficient). The primary goals would be to determine the activation barriers, reaction energies, and to predict the preferred regioisomeric and stereoisomeric products.

The computational approach would be similar to that described for nitrene rearrangements, employing DFT or other high-level methods. For each cycloaddition reaction, the following steps would be undertaken:

Optimization of the geometries of the reactants (this compound and the dipolarophile).

Locating the transition state structures for the concerted [3+2] cycloaddition pathway. Depending on the reactants, stepwise pathways involving zwitterionic or diradical intermediates might also be considered.

Optimization of the geometries of the resulting cycloadducts (triazolines or triazoles).

Calculation of the activation energies and reaction enthalpies/free energies to assess the kinetic and thermodynamic feasibility of the reactions.

Analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants to rationalize the observed reactivity and regioselectivity based on Frontier Molecular Orbital (FMO) theory.

An illustrative data table summarizing the potential findings of a computational study on the cycloaddition of this compound with a generic alkene is provided below. The values are for demonstration purposes and would be the subject of the actual investigation.

| Dipolarophile | Reaction Pathway | Regioisomer | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

| Ethylene | Concerted [3+2] | 4-substituted triazoline | Value to be determined | Value to be determined |

| 5-substituted triazoline | Value to be determined | Value to be determined | ||

| Acrylonitrile | Concerted [3+2] | 4-cyano-triazoline | Value to be determined | Value to be determined |

| 5-cyano-triazoline | Value to be determined | Value to be determined |

By systematically studying these reactions, a comprehensive understanding of the cycloaddition reactivity of this compound could be developed. This would include predictions of its reactivity towards a wide range of reaction partners and the rationalization of the observed selectivities, which is invaluable for synthetic chemists seeking to utilize this compound in the construction of novel heterocyclic systems.

Applications of 2 Azido 5 Nitropyridine in Advanced Chemical Synthesis and Materials Science

As a Versatile Building Block in Heterocyclic Synthesis

2-Azido-5-nitropyridine is a highly reactive and versatile building block in the synthesis of various heterocyclic compounds. The presence of both an azido (B1232118) group and a nitro group on the pyridine (B92270) ring activates it for a range of chemical transformations, making it a valuable precursor for the construction of complex molecular frameworks.

Synthesis of Novel Fused Pyridine Derivatives

The azido group in this compound serves as a key functional group for the synthesis of fused pyridine derivatives through intramolecular cyclization reactions. Thermal or photochemical decomposition of the azide (B81097) can generate a highly reactive nitrene intermediate, which can then undergo insertion into a C-H bond or addition to a double bond within the same molecule to form a new ring fused to the pyridine core. This methodology provides a direct route to novel polycyclic aromatic systems containing a pyridine ring, which are of significant interest in medicinal chemistry and materials science.

For instance, the intramolecular cyclization of azidopyridines can lead to the formation of tetrazolopyridines. These compounds exist in equilibrium with their 2-azidopyridine (B1249355) tautomers. The thermal decomposition of related azidopyridines has been shown to produce fused systems like imidazoles. While specific examples detailing the intramolecular cyclization of this compound are not extensively documented, the general reactivity of azidopyridines suggests its potential in forming a variety of fused heterocyclic systems.

Derivatization and Functionalization of Pyridine Rings

The electron-withdrawing nature of the nitro group in this compound enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. This property is exploited for the derivatization and functionalization of the pyridine core. The precursor to this compound, 2-chloro-5-nitropyridine (B43025), readily undergoes nucleophilic aromatic substitution (SNAr) with sodium azide to introduce the azido group. beilstein-journals.org

Similarly, the pyridine ring of this compound and related nitropyridines can react with various nucleophiles. For example, studies on 2-R-3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This reactivity allows for the introduction of a wide range of functional groups onto the pyridine ring, leading to a diverse library of substituted pyridine derivatives with potential applications in various fields. The functionalization of pyridine rings is a crucial aspect of drug discovery and materials science, and this compound serves as a useful intermediate in this context. nih.govresearchgate.netnih.gov

Role in Click Chemistry for Molecular Construction

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction and has become a powerful tool for molecular construction. rsc.orguchicago.edu

Construction of Complex Molecular Architectures

The CuAAC reaction is known for its high efficiency and functional group tolerance, making it suitable for the synthesis of a wide array of complex molecules. nih.govnih.gov By reacting this compound with various alkyne-containing building blocks, chemists can readily assemble intricate structures with potential applications in pharmaceuticals and supramolecular chemistry. Intramolecular versions of this reaction can also be employed to create macrocyclic structures containing the pyridine and triazole rings. beilstein-journals.orgnih.gov

Synthesis of Functionalized Polymers and Materials

The principles of click chemistry can be extended to the synthesis of functionalized polymers and materials. By incorporating this compound into a polymer backbone or as a pendant group, the azido functionality can be used to modify the polymer's properties through post-polymerization modification. For example, an azide-functionalized polymer can be cross-linked or grafted with other polymers containing alkyne groups via the CuAAC reaction.

This approach allows for the creation of novel materials with tailored properties, such as hydrogels, coatings, and drug delivery systems. The high efficiency and orthogonality of the click reaction ensure that the modification occurs specifically at the azide sites without affecting other functional groups in the polymer. This strategy has been widely used in the development of advanced polymeric materials for biomedical and technological applications.

Precursor for Advanced Materials Development

The combination of an azido group and a nitro group in this compound makes it a precursor for the development of advanced materials, particularly those with high energy content. Azido and nitro groups are well-known "energetic" functionalities that release a significant amount of energy upon decomposition, primarily through the formation of stable dinitrogen gas.

Heterocyclic compounds containing multiple azido and nitro groups are a major focus in the research of energetic materials. nih.gov The thermal decomposition of azidopyridines has been studied, revealing that the primary gaseous product is nitrogen. researchgate.net This property is desirable for materials that are designed to be gas-generating or have high explosive power. The decomposition of energetic molecular azides can also lead to the formation of nitrogen-rich carbon nitride networks, which are materials with interesting electronic and mechanical properties. nih.govuiowa.edu

Integration into Energetic Materials

The structure of this compound suggests its potential as a high-energy-density material (HEDM). The integration of an azide group and a nitro group onto a single molecular framework is a common strategy for designing next-generation energetic compounds. The azide group contributes a high positive heat of formation and a large volume of nitrogen gas upon decomposition, while the nitro group enhances the molecule's density and oxygen balance, which are critical for efficient energy release.

The thermal decomposition of azidopyridines is initiated by the cleavage of the azide bond, releasing a molecule of nitrogen (N₂) and forming a highly reactive nitrene intermediate. researchgate.net This initial step is the primary energy-releasing event. Subsequent intermolecular reactions involving the nitrene lead to the formation of stable, cross-linked, and typically amorphous materials. researchgate.net The presence of an adjacent nitro group can influence the sensitivity and decomposition pathway of the molecule, sometimes leading to increased sensitivity to impact and friction due to electrostatic repulsion between the two electron-withdrawing groups. nih.gov

While specific experimental energetic properties for this compound are not extensively documented in the literature, a comparison with other azido-nitro heterocyclic compounds can provide insight into its expected performance. Compounds based on pyrazole (B372694) and tetrazole rings containing both azido and nitro groups exhibit high detonation velocities and pressures, positioning them as potential replacements for conventional explosives. rsc.orgnih.govrsc.org These related compounds demonstrate that the combination of these functional groups is a proven method for achieving high energetic performance.

Table 1: Comparative Energetic Properties of Azido-Nitro Heterocyclic Compounds

| Compound Name | Structure | Density (ρ) (g cm⁻³) | Detonation Velocity (D) (m s⁻¹) | Detonation Pressure (P) (GPa) |

| TNHA (A Pyrimidine (B1678525) Derivative) | Azido-Nitro Pyrimidine | 1.79 | 8537 | 32.69 |

| 5-Nitrotetrazol-2-ylacetonitrile | Nitrotetrazole | 1.59 | 8356 | 29.5 |

| Ammonium salt of 5-(5-Nitrotetrazol-2-yl)tetrazole | Nitrotetrazole | 1.63 | 8688 | 30.2 |

Note: This table presents data for structurally related azido-nitro heterocyclic compounds to provide a context for the potential performance of this compound. Data sourced from multiple studies. rsc.orgrsc.org

Applications in Functional Organic Materials

The utility of this compound extends beyond energetic applications into the realm of functional organic materials, primarily due to the versatile reactivity of the azide group. Organic azides can serve as potent cross-linking agents, enabling the transformation of linear polymers into robust three-dimensional networks. nih.gov

This cross-linking process is typically initiated by thermal or photochemical activation. Upon exposure to ultraviolet (UV) light, the azide group in this compound would decompose to release nitrogen gas and generate a highly reactive nitrene. This nitrene can readily undergo insertion reactions into the carbon-hydrogen (C-H) bonds of adjacent polymer chains. nih.gov The formation of these new covalent bonds creates a cross-linked network, which can dramatically alter the material's properties.

The key benefits of azide-based cross-linking include:

Enhanced Thermal Stability: The networked structure is more resistant to thermal degradation.

Improved Mechanical Strength: Cross-linking increases the rigidity and durability of the polymer.

Increased Solvent Resistance: The covalent network prevents polymer chains from dissolving in solvents. nih.gov

This strategy is particularly valuable for cross-linking polymers that lack other functional groups, as the nitrene intermediate is reactive enough to functionalize otherwise inert polymer backbones. nih.gov This capability allows for the modification of a wide range of common commercial polymers. Potential applications include the development of novel photoresists for microelectronics, where the cross-linking reaction can be used to create patterns on a substrate, and the surface modification of materials to improve adhesion or biocompatibility.

Table 2: Role of Azide Functionality in Polymer Modification

| Application | Mechanism | Resulting Property Change |

| Polymer Cross-linking | Photo- or thermo-activation to form a nitrene, followed by C-H bond insertion. nih.gov | Increased viscosity, improved solvent resistance, enhanced thermal stability. nih.gov |